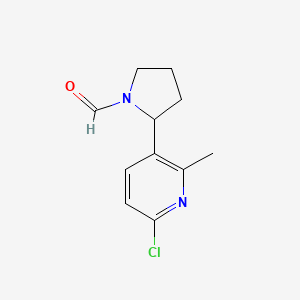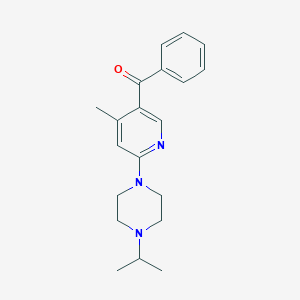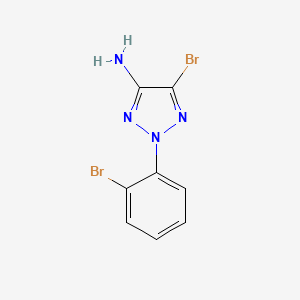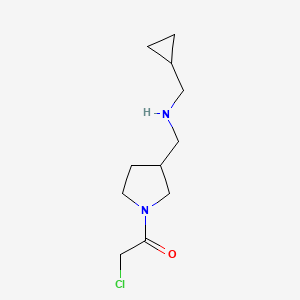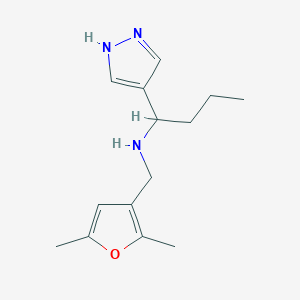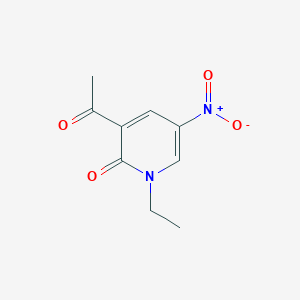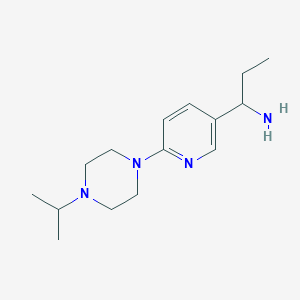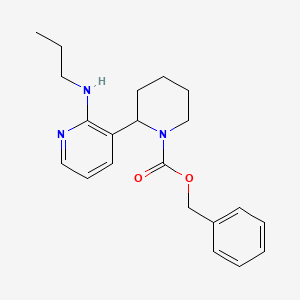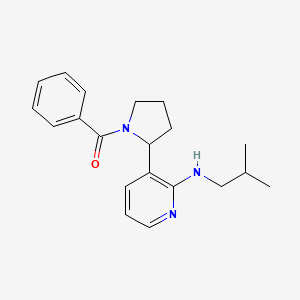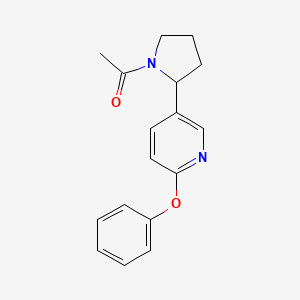
1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves several steps. One common method includes the reaction of 6-phenoxypyridin-3-amine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and development needs .
Chemical Reactions Analysis
1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reference standard for pharmaceutical testing
Mechanism of Action
The mechanism of action of 1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(6-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: This compound has a similar structure but with a methoxy group instead of a phenoxy group.
2-(pyrrolidin-1-yl)pyrimidines: These compounds share the pyrrolidine ring but have different substituents and overall structures.
The uniqueness of this compound lies in its specific combination of the phenoxypyridinyl and pyrrolidinyl groups, which confer distinct reactivity and selectivity properties .
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-[2-(6-phenoxypyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H18N2O2/c1-13(20)19-11-5-8-16(19)14-9-10-17(18-12-14)21-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3 |
InChI Key |
BBBOBMWJFSANPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


